2-Methyl-L-cysteine

Description

Properties

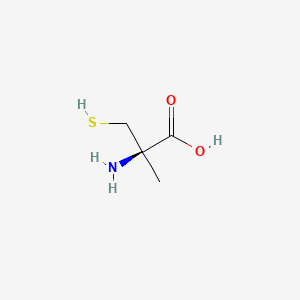

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433671 |

Source

|

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-73-8 |

Source

|

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological functions of 2-Methyl-L-cysteine

An In-depth Technical Guide to the Biological Functions of 2-Methyl-L-cysteine

Abstract

S-Methyl-L-cysteine (SMC), a naturally occurring sulfur-containing amino acid found in dietary sources such as garlic and cabbage, has garnered significant scientific interest for its diverse biological activities. This guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and core biological functions of SMC. We delve into its potent antioxidant, anti-inflammatory, and metabolic-regulating mechanisms, underpinned by its unique interaction with critical cellular pathways like the methionine-centered redox cycle and the glutathione system. This document synthesizes current research to offer field-proven insights for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and analytical methodologies for its study.

Introduction to S-Methyl-L-cysteine (SMC)

S-Methyl-L-cysteine (CH₃SCH₂CH(NH₂)CO₂H) is the S-methylated derivative of the amino acid L-cysteine.[1] While not one of the 20 proteinogenic amino acids, it is synthesized in biological systems and is present in various plants.[1] Emerging research has identified SMC as a bioactive compound with significant therapeutic potential, demonstrating antioxidative, neuroprotective, anti-inflammatory, and anti-hyperglycemic properties.[2][3][4] Its mechanism of action is multifaceted, primarily revolving around the modulation of cellular redox status and inflammatory signaling. This guide will explore these functions in detail, providing a technical foundation for its application in research and drug development.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of SMC is critical for interpreting its biological effects and designing effective therapeutic strategies.

Absorption and Bioavailability

Studies in animal models (rats and dogs) have shown that SMC is well-absorbed following oral administration, exhibiting high bioavailability ranging from 88% to 100%.[5][6]

Metabolism and Excretion

The metabolism of SMC is distinct from other similar cysteine derivatives. A key metabolic pathway is S-oxidation, converting SMC to S-methyl-L-cysteine sulfoxide (SMCSO).[7] Unlike other related compounds, SMC does not undergo extensive N-acetylation.[5][6] Its elimination half-life is notably long, particularly in dogs (>5 hours), which is attributed to extensive renal reabsorption rather than high urinary excretion.[5][6]

Key metabolites isolated from urine after SMC administration include:

-

Methylsulphinylacetic acid[7]

-

2-hydroxy-3-methylsulphinylpropionic acid[7]

-

N-acetyl-S-methyl-l-cysteine S-oxide (methylmercapturic acid sulphoxide)[7]

The metabolic fate of SMC is a critical aspect of its bioactivity, as its metabolites, particularly the sulfoxide form, may also contribute to its overall therapeutic effects.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of SMC determined in rats.

| Parameter | Value (in Rats) | Reference |

| Bioavailability | 95.8% | [6] |

| Elimination Half-life (t½) | 2.6 h | [6] |

| Clearance (CL) | 0.32 L/h/kg | [6] |

| Volume of Distribution (Vss) | 1.2 L/kg | [6] |

Core Biological Functions and Mechanisms

SMC exerts its biological effects through several interconnected pathways, primarily centered on redox modulation and anti-inflammatory signaling.

Antioxidant Mechanisms

SMC's potent antioxidant activity is a cornerstone of its therapeutic potential. It operates through at least two distinct and complementary mechanisms.

-

Activation of the Methionine-centered Redox Cycle (MCRC): SMC serves as a natural analogue of methionine and a substrate for the mitochondrial enzyme Methionine Sulfoxide Reductase A (MsrA).[2][3] By activating the Met oxidase activity of MsrA, SMC facilitates the scavenging of mitochondrial superoxide and other free radicals.[3] This action is crucial for protecting against mitochondrial dysfunction, a key pathological event in neurodegenerative diseases and metabolic disorders.[3]

-

Enhancement of the Glutathione (GSH) System: L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[8][9] Oral administration of SMC has been shown to significantly increase the levels of reduced GSH and enhance the activity of key GSH-dependent antioxidant enzymes, such as glutathione peroxidase (GPx) and catalase.[4] This bolsters the cell's primary defense system against oxidative stress and damage from reactive oxygen species (ROS).[4]

Metabolic Regulation

In animal models of metabolic syndrome induced by a high-fructose diet, SMC has demonstrated significant benefits.

-

Improved Insulin Sensitivity: Oral treatment with SMC at 100 mg/kg was found to significantly lower plasma glucose and insulin levels, thereby improving insulin resistance.[2]

-

Anti-Lipidemic Effects: SMC has been reported to possess anti-lipidemic properties, contributing to its positive effects on metabolic health.[4][10]

Anti-Inflammatory Action

Chronic inflammation is a key driver of metabolic diseases. SMC mitigates inflammation by reducing the levels of pro-inflammatory cytokines. Specifically, it has been shown to decrease elevated levels of Tumor Necrosis Factor-alpha (TNF-α) in rats with diet-induced metabolic syndrome.

Neuroprotection

The ability of SMC to protect mitochondria from oxidative damage translates into neuroprotective effects. In cellular models, SMC was shown to protect against mitochondrial membrane depolarization and alleviate neurotoxicity induced by toxins like 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease.[3]

Methodologies for Studying S-Methyl-L-cysteine

Rigorous and validated methods are essential for accurately studying the pharmacokinetics and biological effects of SMC.

Experimental Protocol: Induction of Metabolic Syndrome in Rats

This protocol describes a common method to evaluate the therapeutic potential of SMC on metabolic parameters, oxidative stress, and inflammation.

Objective: To investigate the protective effect of SMC in a high-fructose diet (HFD)-induced model of metabolic syndrome.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

-

Dietary Groups:

-

Control Group: Fed a standard chow diet.

-

HFD Group: Fed a diet rich in fructose (e.g., 60% fructose) for a period of 60 days to induce insulin resistance and oxidative stress.

-

SMC Treatment Group: Fed an HFD and orally administered SMC (100 mg/kg body weight/day) for the 60-day period.

-

Positive Control: Fed an HFD and treated with a standard drug like metformin (e.g., 50 mg/kg body weight/day).

-

-

Sample Collection: At the end of the study period, blood and tissue samples are collected for biochemical analysis.

-

Biochemical Endpoints:

-

Plasma: Glucose, insulin, TNF-α, malondialdehyde (MDA - a marker of lipid peroxidation).

-

Erythrocytes/Whole Blood: Reduced glutathione (GSH), glutathione peroxidase (GPx), and catalase activities.

-

Causality Insight: The HFD model is chosen as it effectively mimics the key features of human metabolic syndrome, including hyperglycemia, hyperinsulinemia, inflammation, and oxidative stress, providing a relevant system to test the efficacy of SMC.

Analytical Protocol: Quantification of SMC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SMC and its metabolites in biological fluids.[11]

Objective: To accurately measure the concentration of SMC and S-methyl-l-cysteine sulfoxide (SMCSO) in human plasma and urine.[11]

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add an isotope-labeled internal standard (e.g., ³⁴S-d₃SMC).

-

Precipitate proteins by adding an equal volume of a solution like 5% trichloroacetic acid (TCA).[11]

-

Vortex and centrifuge to pellet the precipitate.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Agilent SB-AQ 1.8 µM, 100 mm × 2.1 mm).[11]

-

Mobile Phase A: 10 mM ammonium acetate + 0.05% heptafluorobutyric acid (HFBA) in water.[11]

-

Mobile Phase B: 10 mM ammonium acetate + 0.05% HFBA in 90% methanol.[11]

-

Gradient: A suitable gradient is run to separate SMC and SMCSO from matrix components.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in a suitable ionization mode (e.g., positive ion mode).

-

Monitor specific precursor-to-product ion transitions for SMC, SMCSO, and their respective internal standards for high selectivity (Multiple Reaction Monitoring - MRM).

-

-

Validation:

-

The method must be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.[11]

-

Trustworthiness Insight: The use of stable isotope-labeled internal standards is a critical component of this self-validating system. These standards behave identically to the analyte during extraction and ionization but are distinguished by mass, allowing for precise correction of any sample loss or matrix effects, thereby ensuring highly accurate quantification.

Quantitative Analytical Data

The following table summarizes key validation parameters for the LC-MS/MS method for SMC and SMCSO analysis.[11]

| Analyte & Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) |

| SMC in Plasma | 0.04 µM | - | > 0.9987 |

| SMC in Urine | 0.08 µM | - | > 0.9995 |

| SMCSO in Plasma | 0.02 µM | - | > 0.9987 |

| SMCSO in Urine | 0.03 µM | - | > 0.9995 |

Conclusion and Future Directions

S-Methyl-L-cysteine is a promising bioactive compound with well-defined roles in mitigating oxidative stress, inflammation, and metabolic dysregulation. Its favorable pharmacokinetic profile and potent mechanisms of action, particularly its ability to modulate both the mitochondrial redox cycle and the cellular glutathione system, make it an attractive candidate for further investigation in the context of metabolic diseases, neurodegeneration, and other conditions rooted in oxidative damage. Future research should focus on translating the compelling preclinical findings into human clinical trials to fully elucidate its therapeutic potential. The robust analytical methods now available will be instrumental in advancing this research, enabling precise pharmacokinetic and pharmacodynamic studies.

References

- Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in r

- Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. (2016). Taylor & Francis Online.

- S-Methyl-L-cysteine (L-S-Methylcysteine). MedChemExpress.

- S-methyl-L-cysteine Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle. Hep Journals.

- S-methyl cysteine sulfoxide and its potential role in human health: A scoping review. Critical Reviews in Food Science and Nutrition.

- Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. (2015). PMC.

- S-Methylcysteine – Knowledge and References. Taylor & Francis.

- Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats. (2015). Iranian Journal of Medical Sciences.

- An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). MDPI.

- The metabolism of S-methyl-l-cysteine. PMC.

- Detox Pathways and MTHFR. (2025). Allergy Research Group.

- What is the mechanism of L-Cysteine?. (2024).

- S-Methylcysteine. Wikipedia.

- Study and analysis of L-methionine and L- cysteine complexes. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research.

- Study and analysis of L-methionine and L-cysteine complexes. Journal of Medicinal and Pharmaceutical Chemistry Research.

Sources

- 1. S-Methylcysteine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S-methyl-L-cysteine Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle [journal.hep.com.cn]

- 4. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The metabolism of S-methyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]

Technical Guide: Spectroscopy and Crystallography of 2-Methyl-L-Cysteine

The following technical guide details the spectroscopic characterization and crystallographic analysis of 2-Methyl-L-cysteine (also known as

Subject: Structural Elucidation, Conformational Analysis, and Metal Coordination of

Executive Summary: The -Methyl Effect

2-Methyl-L-cysteine (2-MeCys) represents a critical structural motif in peptidomimetics and ligand design. Unlike native L-cysteine, the substitution of the

For drug development, this modification offers three primary advantages:

-

Proteolytic Resistance: The sterically hindered

-carbon prevents enzymatic degradation by proteases. -

Conformational Locking: It promotes helical folding (

-helix or -

Stereochemical Stability: It eliminates the risk of racemization during peptide synthesis, a common issue with cysteine derivatives.

Stereochemical Definition

Before analysis, the absolute configuration must be rigorously defined to prevent nomenclature errors during synthesis or refinement.

-

Common Name: 2-Methyl-L-cysteine[2]

-

IUPAC Name: (R)-2-amino-3-mercapto-2-methylpropanoic acid

-

Chirality: The introduction of the methyl group retains the (R) designation of L-cysteine because the priority rules (Cahn-Ingold-Prelog) remain

.

Critical Note: In crystallographic refinement files (CIF), ensure the chiral center is restrained to (R) . Commercial samples labeled "L" must be verified, as the methylation step in synthesis can yield racemic mixtures if not performed via stereoselective routes (e.g., Seebach's thiazoline method).

Spectroscopic Characterization

The spectroscopic signature of 2-MeCys is distinct from Cysteine due to the loss of the

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the methylation and oxidation state (thiol vs. disulfide).

H NMR (400 MHz, D₂O, pH 2-4)

| Proton Environment | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |

| Singlet (s) | 1.55 – 1.65 | - | Diagnostic peak. Sharp singlet indicates free rotation. | |

| Doublet (d) | 2.95 – 3.05 | Diastereotopic due to chiral center. | ||

| Doublet (d) | 3.15 – 3.25 | Distinct from Cys, which shows ABX pattern. | ||

| Absent | - | - | Complete disappearance confirms |

C NMR (100 MHz, D₂O)

| Carbon Environment | Chemical Shift ( | Note |

| C=O (Carboxyl) | ~172.5 | Downfield shift due to quaternary center. |

| C | 62.0 – 64.0 | Significantly downfield from Cys C |

| C | 29.0 – 31.0 | Sensitive to disulfide bond formation (shifts to ~40 ppm upon oxidation). |

| 21.0 – 23.0 | New signal confirming alkylation. |

Mass Spectrometry (ESI-MS)

-

Molecular Weight: 135.18 g/mol

-

Ionization Mode: Positive (

) -

Observed m/z: 136.05 (Thiol form).

-

Dimer Check: A peak at 269.1 (

) indicates oxidation to the disulfide (2-methylcystine). Sample must be reduced with DTT or TCEP prior to crystallization if the monomer is the target.

X-Ray Crystallography

Crystallizing 2-MeCys requires controlling the oxidation state. The high conformational rigidity facilitates crystallization compared to flexible linear amino acids.

Crystal Habit and Unit Cell

2-MeCys typically crystallizes in orthorhombic or monoclinic space groups.

-

Space Group:

(Common for chiral amino acids) -

Packing Forces: Dominated by "Head-to-Tail" zwitterionic hydrogen bonding (

) and weak

Metal Coordination Geometry

2-MeCys is a potent ligand for Zn(II), Fe(III), and Ni(II). In metalloprotein mimics, the

Key Crystallographic Parameters (Metal Complex):

-

Bond Length (M-S): 2.25 – 2.35 Å (Typical for terminal thiolates).

-

Bond Angle (C

-S-M): 100° – 108° (Deviations indicate steric strain from the -

Chellation: Often acts as an N,S-bidentate ligand, forming a stable 5-membered chelate ring.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, highlighting critical control points.

Caption: Figure 1. Structural characterization workflow for 2-Methyl-L-cysteine. Note the critical QC step to ensure the thiol is reduced before crystallization.

Protocol 1: Crystallization of Zn(II)-2-MeCys Complex

This protocol yields X-ray quality crystals of the zinc complex, useful for modeling metalloprotein active sites.

Reagents:

-

2-Methyl-L-cysteine HCl (10 mM)

-

ZnCl₂ (10 mM)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

TCEP (Tris(2-carboxyethyl)phosphine) (1 mM) – Crucial to prevent disulfide formation.

Step-by-Step:

-

Preparation: Dissolve 2-MeCys in degassed water containing TCEP.

-

Complexation: Slowly add ZnCl₂ solution to the peptide solution with varying stoichiometry (1:2 Zn:Ligand ratio is standard). Adjust pH to 7.5 carefully.

-

Setup: Use the Hanging Drop Vapor Diffusion method.

-

Reservoir: 30% PEG 4000, 0.1 M Tris pH 7.5.

-

Drop: 1 µL Protein/Complex solution + 1 µL Reservoir solution.

-

-

Incubation: Store at 18°C in the dark.

-

Observation: Crystals typically appear within 3–7 days as colorless prisms.

-

Harvesting: Cryoprotect with reservoir solution + 20% Glycerol and flash cool in liquid nitrogen.

Conformational Analysis (Graphviz)

The

Caption: Figure 2. Conformational bias introduced by

References

- Seebach, D., et al. (1983).

- Pattenden, G., et al. (1993). "Total synthesis of the thiazoline-based siderophore desferrithiocin." Tetrahedron.

- Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry.

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. [Standard Chemical Shift References].

- Cambridge Structural Database (CSD). Refcode: MECYST (Methylcysteine derivatives).

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Methyl-L-cysteine in Biological Systems

A Theoretical and Comparative Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methyl-L-cysteine is a sparsely studied compound with limited available data on its biological activities. This guide, therefore, presents a theoretical exploration of its potential mechanisms of action based on established biochemical principles and comparative analysis with its structural analogs, L-cysteine and S-Methyl-L-cysteine. The experimental protocols described herein are proposed methodologies for investigating these hypothesized mechanisms.

Introduction

L-cysteine is a semi-essential amino acid that plays a pivotal role in numerous physiological processes. Its nucleophilic thiol group is central to its functions, which include protein synthesis and structure, detoxification, and the biosynthesis of crucial molecules like glutathione, coenzyme A, and taurine.[1][2][3] The introduction of a methyl group to the L-cysteine scaffold, as in 2-Methyl-L-cysteine, can be expected to significantly alter its biochemical behavior. This guide will delve into the potential consequences of this α-methylation, proposing several plausible mechanisms of action and outlining experimental strategies for their validation.

Comparative Structural Analysis: L-cysteine, S-Methyl-L-cysteine, and 2-Methyl-L-cysteine

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Understanding the differences between 2-Methyl-L-cysteine and its better-understood relatives is key to postulating its mechanism of action.

| Compound | Structure | Key Structural Feature | Known Biological Roles |

| L-cysteine | HS-CH₂-CH(NH₂)-COOH | Unsubstituted α-carbon, reactive thiol group. | Protein synthesis, precursor to glutathione, taurine, and coenzyme A.[1][2][4] |

| S-Methyl-L-cysteine | CH₃-S-CH₂-CH(NH₂)-COOH | Methyl group on the sulfur atom, masking the thiol's reactivity. | Found in garlic and other vegetables, exhibits antioxidant and anti-inflammatory properties.[5][6][7] |

| 2-Methyl-L-cysteine | HS-CH₂-C(CH₃)(NH₂)-COOH | Methyl group on the α-carbon, adjacent to the carboxyl and amino groups. | Largely uncharacterized. |

The α-methylation in 2-Methyl-L-cysteine introduces a chiral center and significant steric hindrance around the molecule's core. This modification is expected to have profound effects on its interaction with enzymes and its incorporation into peptides.

Hypothesized Mechanisms of Action of 2-Methyl-L-cysteine

Based on its structure, 2-Methyl-L-cysteine could act through several distinct mechanisms:

Competitive Inhibition of L-cysteine-Utilizing Enzymes

The structural similarity of 2-Methyl-L-cysteine to L-cysteine suggests it could act as a competitive inhibitor for enzymes that use L-cysteine as a substrate.[8][9][10] The α-methyl group could allow binding to the active site but prevent the catalytic reaction due to steric clash or altered electronic properties.

Key Enzyme Targets could include:

-

Cystathionine β-synthase and Cystathionine γ-lyase: Key enzymes in the transsulfuration pathway responsible for cysteine synthesis.[2]

-

Cysteine Dioxygenase: Regulates cysteine catabolism.

-

Glutamate-Cysteine Ligase: The rate-limiting enzyme in glutathione synthesis.[4]

Experimental Validation:

A proposed workflow for assessing enzyme inhibition is outlined below.

Figure 1: Workflow for determining the enzyme inhibitory potential of 2-Methyl-L-cysteine.

Disruption of Protein Synthesis and Structure

The α-methylation of amino acids is known to restrict the conformational flexibility of the peptide backbone and can stabilize helical structures.[11][12] If 2-Methyl-L-cysteine is mistakenly charged to a tRNA and incorporated into a growing polypeptide chain, it could have significant consequences:

-

Altered Protein Folding: The steric bulk of the α-methyl group could disrupt normal protein secondary and tertiary structures.

-

Inhibition of Proteolysis: N-methylation and potentially α-methylation can make peptide bonds more resistant to cleavage by proteases, which could alter protein turnover rates.[13][14][15]

Experimental Validation:

A detailed protocol to investigate the incorporation of 2-Methyl-L-cysteine into proteins is provided below.

Protocol: In Vitro Protein Synthesis and Mass Spectrometry Analysis

-

Prepare a cell-free protein synthesis system (e.g., rabbit reticulocyte lysate).

-

Set up parallel reactions:

-

Control: Standard amino acid mix.

-

Experimental: Standard amino acid mix with L-cysteine replaced by 2-Methyl-L-cysteine.

-

-

Add a template mRNA (e.g., for a model protein like GFP).

-

Incubate to allow for protein synthesis.

-

Purify the synthesized protein.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the peptide fragments by tandem mass spectrometry (MS/MS) to identify any peptides containing 2-Methyl-L-cysteine.

Alteration of Cellular Redox Homeostasis

L-cysteine is a critical precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[2] By potentially inhibiting glutamate-cysteine ligase or depleting the cellular pool of L-cysteine, 2-Methyl-L-cysteine could indirectly lead to a decrease in GSH levels. This would render cells more susceptible to oxidative stress.

Conversely, the free thiol group of 2-Methyl-L-cysteine could itself act as a reducing agent and participate in redox reactions, although its reactivity may be sterically hindered.

Experimental Validation:

The impact of 2-Methyl-L-cysteine on cellular redox state can be assessed using the following assays in cultured cells:

| Assay | Parameter Measured | Principle |

| GSH/GSSG Assay | Levels of reduced (GSH) and oxidized (GSSG) glutathione. | Spectrophotometric or fluorometric measurement following enzymatic recycling or reaction with a specific dye. |

| ROS Assay | Intracellular levels of reactive oxygen species (ROS). | Use of fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS. |

| Cell Viability Assay (in the presence of an oxidative stressor) | Cell survival under oxidative stress. | e.g., MTT or PrestoBlue assay to measure metabolic activity as an indicator of viability after treatment with H₂O₂ or another oxidant. |

Potential Therapeutic and Toxicological Implications

The hypothesized mechanisms of action of 2-Methyl-L-cysteine suggest it could have both therapeutic and toxicological effects.

-

As a Therapeutic Agent: Its potential as an enzyme inhibitor could be exploited in diseases characterized by overactive cysteine metabolism.[8][9] For example, in certain cancers that are "addicted" to glutamine and cysteine, inhibiting enzymes in these pathways could be a viable therapeutic strategy.

-

As a Toxicant: Disruption of protein synthesis and depletion of glutathione could lead to broad cellular toxicity.

Conclusion

While the biological effects of 2-Methyl-L-cysteine remain largely unexplored, its unique structure allows for the formulation of several testable hypotheses regarding its mechanism of action. By acting as an enzyme inhibitor, a disruptor of protein synthesis, or a modulator of cellular redox balance, this unnatural amino acid has the potential to be a valuable tool for biochemical research and a lead compound for drug discovery. The experimental workflows and protocols outlined in this guide provide a roadmap for elucidating the precise biological role of this intriguing molecule. Further research is essential to validate these hypotheses and to fully understand the potential of 2-Methyl-L-cysteine in biological systems.

References

- Thomas S, et al. (2015). Effect of s-methyl-L-cysteine on oxidative stress, inflammation and insulin resistance in male wistar rats fed with high fructose diet. Iran J Med Sci., 40(1):45-50.

- Stipanuk, M. H. (2004). L-Cysteine metabolism and its nutritional implications. The Journal of nutrition, 134(6 Suppl), 1652S–1659S.

- Awano, N., et al. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied microbiology and biotechnology, 72(3), 413–421.

- Wikipedia contributors. (2024). Cysteine metabolism. Wikipedia, The Free Encyclopedia.

- Husain, A., et al. (2021). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 12(3), e00787-21.

- Patsnap. (2024). What is the mechanism of L-Cysteine?

- Enamine. (n.d.). α-Methyl Amino Acids.

- da Silva, F. C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Biomolecules, 13(6), 957.

- Semantic Scholar. (2023). [PDF] Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.

- MilliporeSigma. (n.d.). S-Methyl-L-cysteine substrate for methionine sulfoxide reductase A.

- Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia.

- Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2321.

- Li, H., et al. (2020). S-methyl-L-cysteine Protects against Antimycin A-induced Mitochondrial Dysfunction in Neural Cells via Mimicking Endogenous Methionine-centered Redox Cycle. Journal of Cellular Physiology, 235(3), 2736-2747.

- Halvorson, H. O. (1952). The inhibition of enzyme formation by amino acid analogues. Journal of bacteriology, 64(2), 207–221.

- Edmands, W. M. B., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. European Journal of Nutrition, 62(7), 2775–2791.

- S-methyl-L-cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. (2015). Iranian Journal of Medical Sciences, 40(1), 45-50.

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- F Hoffmann La Roche AG. (2010).

- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Halvorson, H. O. (1952). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. Journal of Bacteriology, 64(2), 207-221.

- ResearchGate. (2025). An Improved Method for the Preparation of Protected (R)

- PubChem. (n.d.). 2-Methyl-L-cysteine--hydrogen chloride (1/1).

- Morihara, N., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland), 22(4), 583.

- Google Patents. (1994).

- Wikipedia contributors. (2024). Cysteine. Wikipedia, The Free Encyclopedia.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 3. Cysteine - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 11. α-Methyl Amino Acids - Enamine [enamine.net]

- 12. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Natural Occurrence and Biosynthetic Origin of 2-Methyl-L-cysteine

The following technical guide details the natural occurrence, biosynthetic origin, and isolation of 2-Methyl-L-cysteine (

An In-Depth Technical Guide for Drug Discovery & Natural Product Research

Executive Summary & Chemical Distinction

2-Methyl-L-cysteine (also known as

It is imperative to distinguish this molecule from its isomer, S-methyl-L-cysteine :

-

S-Methyl-L-cysteine: Methylation occurs on the sulfur atom (

-alkylation). Common in Allium plants (onions, garlic). -

2-Methyl-L-cysteine: Methylation occurs on the

-carbon (

This guide focuses exclusively on 2-Methyl-L-cysteine , its cryptic presence in thiazoline-containing natural products (cyanobacteria and actinobacteria), and the radical SAM-dependent enzymatic machinery responsible for its formation.

Chemical Identity & Properties

The introduction of a methyl group at the

| Property | Data |

| IUPAC Name | (2R)-2-amino-3-mercapto-2-methylpropanoic acid |

| Common Motif | 4-Methylthiazoline ring (in secondary metabolites) |

| Stereochemistry | L-configuration (typically R absolute configuration due to Cahn-Ingold-Prelog priority rules at the quaternary center) |

| Key Function | Conformational constraint; Zinc-binding pharmacophore (in HDAC inhibitors) |

| Stability | Resistant to standard peptidases; susceptible to acid hydrolysis |

Biological Sources & Natural Occurrence

2-Methyl-L-cysteine is not encoded by the genetic code. It is biosynthesized "on-line" during the assembly of non-ribosomal peptides (NRPs) or polyketide-peptide hybrids.

A. Marine Cyanobacteria (Symploca sp.)[1][2]

The most prominent source is the marine cyanobacterium Symploca sp., which produces Largazole .

-

Molecule: Largazole (Class I Histone Deacetylase Inhibitor).[3]

-

Structural Role: The 2-methyl-L-cysteine residue forms a thiazoline ring fused to a thiazole, creating a rigid macrocyclic core that positions a thiol "warhead" for zinc chelation in HDAC enzymes.

-

Significance: This rigid scaffold is critical for the picomolar potency of Largazole.

B. Actinobacteria (Streptomyces & Ralstonia)

Several terrestrial and marine actinomycetes produce siderophores and antibiotics containing this motif.

-

Watasemycin & Thiazostatin: Produced by Streptomyces venezuelae.[4] These are 2-hydroxyphenylthiazoline siderophores where the thiazoline ring is C-methylated.

-

Thiangazole & Tantazole: Poly-thiazoline compounds where multiple 2-methylcysteine residues are cyclized in tandem.

-

Micacocidin: A metal-complexing agent from Ralstonia solanacearum containing a pentylphenol-thiazoline moiety.

Biosynthetic Pathways: The Radical SAM Mechanism

Unlike standard methylation (often N- or O-methylation via SAM-dependent methyltransferases), the formation of 2-methyl-L-cysteine involves a challenging C-methylation at an unactivated carbon center.

Recent evidence (e.g., from the watasemycin gene cluster) suggests this occurs after the cysteine has been incorporated into the peptide chain and cyclized.

Mechanism: Post-Cyclization C-Methylation

-

Loading: L-Cysteine is loaded onto the Peptidyl Carrier Protein (PCP) of the Non-Ribosomal Peptide Synthetase (NRPS).[4]

-

Cyclization: A Cyclization (Cy) domain catalyzes the condensation and dehydration of Cysteine to form a thiazoline ring.

-

Radical Methylation: A dedicated Radical SAM Methyltransferase (e.g., WatM in watasemycin biosynthesis) attacks the thiazoline ring.

-

The enzyme generates a 5'-deoxyadenosyl radical.

-

This radical abstracts a hydrogen atom from the

-carbon of the thiazoline. -

A methyl group is transferred from S-Adenosylmethionine (SAM) to the resulting radical species.

-

Diagram: Biosynthetic Logic of 2-Methyl-L-cysteine

Caption: Biosynthetic pathway transforming L-Cysteine into the 2-Methyl-L-cysteine (4-methylthiazoline) moiety via NRPS cyclization and Radical SAM methylation.

Isolation & Characterization Protocols

Isolating 2-Methyl-L-cysteine from natural products is non-trivial because it is usually embedded within a thiazoline ring. Standard acid hydrolysis often degrades the thiazoline ring or causes racemization.

Protocol: Oxidative Cleavage & Marfey’s Analysis

To unambiguously identify and determine the stereochemistry of 2-methyl-L-cysteine, a combination of ozonolysis and Marfey’s analysis is the gold standard.

Step 1: Ozonolysis (Thiazoline Cleavage) Since the thiazoline ring is stable to simple hydrolysis, it must be oxidized to open the ring and release the free amino acid.

-

Dissolve the peptide (0.5 mg) in CH

Cl -

Cool to -78°C.

-

Bubble Ozone (O

) through the solution for 5–10 minutes until a blue color persists. -

Purge with N

and treat with oxidative workup (H

Step 2: Acid Hydrolysis

-

Dry the oxidized residue.

-

Resuspend in 6 N HCl (degassed).

-

Incubate at 110°C for 16–24 hours in a sealed ampoule.

-

Evaporate HCl under N

stream.

Step 3: Marfey’s Derivatization

-

Dissolve the hydrolysate in 50

L H -

Add 100

L of 1% L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. -

Add 20

L of 1 M NaHCO -

Heat at 40°C for 1 hour.

-

Quench with 20

L of 1 M HCl.

Step 4: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

-

Mobile Phase: Gradient of Acetonitrile in Water + 0.1% Formic Acid.

-

Detection: Monitor UV (340 nm) and MS (Extracted Ion Chromatogram for derivatized 2-Me-Cys).

-

Validation: Compare retention times (t

) against synthetic standards of L-FDAA-2-Me-L-Cys and L-FDAA-2-Me-D-Cys.

Diagram: Structural Elucidation Workflow

Caption: Workflow for the isolation and stereochemical assignment of 2-methyl-L-cysteine from complex natural products.

Implications for Drug Development

The 2-methyl-L-cysteine moiety is a high-value target in medicinal chemistry for Peptidomimetics :

-

Proteolytic Stability: The

-methyl group sterically hinders protease access, extending the half-life of peptide drugs. -

Conformational Locking: It forces the peptide backbone into specific turn conformations (e.g.,

-turns), which can lock the bioactive conformation required for receptor binding. -

HDAC Inhibition: In Largazole, the thiol is masked as a thioester (prodrug). Upon intracellular hydrolysis, the 2-methyl-L-cysteine thiol coordinates Zn

in the HDAC active site. The rigid macrocycle prevents off-target binding, solving the selectivity issues seen in earlier HDAC inhibitors like SAHA.

References

-

Taori, K., et al. (2008). Structure and synthesis of largazole, a potent antiproliferative agent from the Floridian marine cyanobacterium Symploca sp.[1][2] Journal of the American Chemical Society.[5] Link

-

Inahashi, Y., et al. (2017). Watasemycin biosynthesis in Streptomyces venezuelae: thiazoline C-methylation by a type B radical-SAM methylase homologue. Chemical Science. Link

-

Kreutzer, M. F., et al. (2011). Micacocidin A, B, and C, novel antimycoplasmal agents from Ralstonia solanacearum. Journal of Antibiotics. Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[5][6][7][8] Link

-

Bowers, A. A., et al. (2008). Total synthesis and biological mode of action of largazole: a potent class I histone deacetylase inhibitor. Journal of the American Chemical Society.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chimia.ch [chimia.ch]

- 3. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Methyl-L-Cysteine Derivatives: A Technical Guide for Peptide Engineering

Executive Summary

2-Methyl-L-cysteine (also known as

This guide analyzes the physicochemical properties, synthetic routes, and application protocols of 2-methyl-L-cysteine, specifically focusing on its role in preventing racemization , enhancing proteolytic resistance , and acting as a thioester surrogate in Native Chemical Ligation (NCL).

Part 1: Structural & Physicochemical Fundamentals

Stereochemistry and Nomenclature

Standard L-cysteine possesses the

-

IUPAC Name:

-2-amino-3-mercapto-2-methylpropanoic acidngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Key Feature: The quaternary

-carbon lacks a proton, rendering the residue immune to base-catalyzed racemization and

Physicochemical Properties Comparison

The introduction of the methyl group alters the electronic and steric environment of the thiol.

| Property | L-Cysteine (WT) | 2-Methyl-L-Cysteine | Impact on Function |

| Thiol pKa | ~8.3 - 8.6 | ~8.7 - 9.0 | The electron-donating methyl group slightly destabilizes the thiolate anion, raising pKa. This can slow down nucleophilic attack rates compared to WT Cys. |

| Redox Potential | -220 mV | Altered | Steric bulk around the sulfur hinders disulfide bond formation and reduction. 2-Me-Cys disulfides are often resistant to glutathione reductase. |

| Conformational Space | Flexible ( | Restricted | Strong preference for |

| Metabolic Stability | Low (Proteolysis prone) | High | Steric hindrance blocks protease access to the peptide bond; absence of |

Part 2: Synthetic Routes & Derivatization[2][3][4]

The synthesis of 2-methyl-L-cysteine is non-trivial due to the quaternary center. The most robust method involves Seebach’s Self-Reproduction of Chirality via a thiazolidine intermediate.

The Thiazolidine "Self-Reproduction of Chirality" Route

This method uses the existing chirality of L-cysteine to direct the incoming methyl group to the correct face of the molecule.

-

Cyclization: L-Cysteine condenses with pivaldehyde to form a thiazolidine.

-

Protection: The amine is protected (e.g., Formyl or Boc).

-

Alkylation: A base (LDA) generates an enolate, which is methylated. The bulky tert-butyl group of the pivaldehyde directs the methyl group anti to itself.

-

Hydrolysis: Acidic hydrolysis opens the ring to yield (R)-2-methylcysteine.

Visualization of Synthetic Pathway

Figure 1: Stereoselective synthesis via Seebach's Self-Reproduction of Chirality.

Part 3: Applications in Drug Development[5]

Native Chemical Ligation (NCL) Surrogate

2-Methyl-L-cysteine is a powerful tool in NCL. Unlike standard cysteine, which remains in the final product, 2-Me-Cys can act as a latent thioester .

-

Mechanism: When placed at the C-terminus, the N-to-S acyl shift is reversible. However, the steric bulk of the methyl group can modulate the equilibrium.

-

Thioester Precursor: C-terminal 2-Me-Cys can be converted into a thioester in situ or used directly to ligate with an N-terminal Cys peptide.

-

Desulfurization: Post-ligation, 2-Me-Cys can be desulfurized to form Alanine (if the methyl was on the

-carbon) or

Peptide Stapling & Helix Stabilization

The

-

Effect: This forces the peptide backbone into a helical conformation (often

or -

Benefit: Incorporating 2-Me-Cys into "stapled peptides" (via alkylation of the thiol with a linker) creates macrocycles with exceptional serum stability and cell permeability.

Part 4: Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) with 2-Me-Cys

Note: Coupling 2-Me-Cys is difficult due to steric hindrance. Standard HBTU/DIEA protocols often fail.

Reagents:

-

Fmoc-(R)-2-Me-Cys(Trt)-OH

-

Coupling Agent: HATU or HOAt/DIC (preferred for sterically hindered amino acids)

-

Resin: Rink Amide or 2-Chlorotrityl Chloride

Step-by-Step:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc with 20% Piperidine/DMF (

min). Wash -

Activation: Dissolve Fmoc-(R)-2-Me-Cys(Trt)-OH (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6 eq).

-

Critical Step: Pre-activate for only 30-60 seconds to minimize racemization (though 2-Me-Cys is resistant, the activated ester is unstable).

-

-

Coupling: Add to resin. Shake for 2–4 hours (double the standard time).

-

Validation: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling. Kaiser test may be false-negative due to sterics.

-

-

Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol B: NCL Ligation Buffer Preparation

Context: Ligation of a C-terminal Thioester peptide with an N-terminal 2-Me-Cys peptide.

-

Buffer Base: 6M Guanidine HCl (GdnHCl), 0.2M Sodium Phosphate, pH 7.0.

-

Additives:

-

TCEP (20-50 mM): Essential to keep the 2-Me-Cys thiol reduced. The steric bulk makes re-reduction of disulfides slow; prevention is better than cure.

-

MPAA (50-100 mM): Aryl thiol catalyst.

-

-

Reaction: Dissolve peptides (1-5 mM final conc). Incubate at 37°C.

-

Note: 2-Me-Cys ligation is slower than WT Cys. Monitor by HPLC over 24-48 hours.

-

Visualization of NCL Mechanism

Figure 2: Native Chemical Ligation mechanism utilizing 2-Methyl-L-Cysteine. Note the steric hindrance in Step 2.

References

-

Seebach, D., et al. (1983). Self-Reproduction of Chirality in the

-Alkylation of -

Pattenden, G., et al. (1993).

-amino acids. Tetrahedron. Link -

Kent, S.B.H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews. Link

-

Dawson, P.E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation. Science. Link

-

Verdine, G.L., & Walensky, L.D. (2007). The promise of stapled peptides as inhibitors of protein–protein interactions. Clinical Cancer Research. Link

Methodological & Application

Application Note: 2-Methyl-L-Cysteine (2-Me-Cys) in Peptidomimetic Synthesis

Executive Summary

2-Methyl-L-cysteine (2-Me-Cys) is a non-canonical amino acid featuring a quaternary

Chemical Profile & Strategic Utility[1]

Unlike canonical cysteine, 2-Me-Cys lacks an

Key Applications

-

Protease Resistance: The

-methyl group blocks access to the peptide bond, extending serum half-life. -

Helix Induction: Similar to Aib, 2-Me-Cys restricts

and -

Aib Surrogate: In NCL, 2-Me-Cys can be ligated and subsequently desulfurized to yield Aib, bypassing the difficulty of coupling Aib directly in long sequences.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the

Materials

-

Resin: Rink Amide or Wang Resin (low loading, 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).

-

Amino Acid: Fmoc-2-Me-Cys(Trt)-OH.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. Note: Collidine is preferred for cysteine derivatives to minimize racemization of adjacent residues, though 2-Me-Cys itself is resistant.

Step-by-Step Coupling Protocol

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (

min). Wash extensively with DMF ( -

Activation (Pre-activation is critical):

-

Dissolve Fmoc-2-Me-Cys(Trt)-OH (4.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (3.8 eq) and HOAt (4.0 eq).

-

Add Collidine (8.0 eq).

-

Allow to activate for 1–2 minutes (solution should turn yellow).

-

-

Coupling:

-

Add the activated mixture to the resin.[1]

-

Reaction Time: Shake/agitate for 2 to 4 hours at room temperature.

-

Optional: Microwave irradiation (

C, 25 Watts) for 15 minutes can drive the reaction, but ensure the Trt protecting group remains stable.

-

-

Monitoring: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test). If positive (blue particles), repeat the coupling (Double Couple) with fresh reagents.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Diagram: Steric Coupling Workflow

Caption: Workflow for overcoming steric hindrance during SPPS coupling of 2-Me-Cys.

Protocol B: Native Chemical Ligation & Desulfurization (The Aib Surrogate)

Concept: Coupling Aib (aminoisobutyric acid) is notoriously difficult due to steric hindrance. 2-Me-Cys acts as a "thiol-enabled Aib." It can be ligated efficiently via NCL and then desulfurized to yield an Aib residue in the final sequence.

Reaction Pathway:

-

Ligation: Peptide-Thioester + H-Cys(2-Me)-Peptide

Native Amide Bond. -

Desulfurization: Cys(2-Me)

Ala(2-Me) [which is Aib].

Step-by-Step Methodology

Phase 1: Ligation

-

Buffer: 6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0.

-

Additives: Add MPAA (4-mercaptophenylacetic acid) at 50 mM to catalyze the transthioesterification.

-

Reaction: Dissolve both peptide segments (N-terminal Cys segment and C-terminal Thioester segment) at 2–5 mM concentration.

-

Incubation: Stir at

C under inert atmosphere (

Phase 2: Radical Desulfurization (VA-044 Method)

Note: This method converts the C-S bond to a C-H bond.

-

Reagents:

-

TCEP: Tris(2-carboxyethyl)phosphine (Desulfurization reductant).

-

VA-044: 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (Radical initiator).

-

GSH: Glutathione (reduced) or t-BuSH (Hydrogen atom donor).

-

-

Procedure:

-

To the ligation mixture (do not isolate if possible, or reconstitute in buffer), add TCEP (250 mM) and GSH (40 mM).

-

Adjust pH to 6.5–7.0.

-

Add VA-044 (20 mM).

-

Incubate: Heat to

C for 2–4 hours.

-

-

Mechanism: The radical generated by VA-044 abstracts a hydrogen from the thiol, creating a sulfur radical. The phosphine (TCEP) abstracts the sulfur, and the resulting carbon radical is quenched by the H-donor (GSH), yielding the methyl group (Aib).

Diagram: The Aib Surrogate Pathway

Caption: Transformation of 2-Me-Cys into Aib via ligation-desulfurization.

Data Summary: Comparative Coupling Efficiency

The following table illustrates the difficulty of coupling

| Coupling Reagent | Amino Acid Type | Reaction Time | Yield (Approx.) | Notes |

| HBTU/DIEA | Standard Cys | 30 min | >99% | Standard protocol. |

| HBTU/DIEA | 2-Me-Cys | 2 hours | <40% | Failure: Significant deletion products due to steric bulk. |

| HATU/HOAt | 2-Me-Cys | 2 hours | >95% | Recommended: HOAt assists in activated ester stability. |

| PyBOP | 2-Me-Cys | 2 hours | 85% | Acceptable alternative, but harder to remove byproducts. |

References

-

Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

-

Yan, L. Z., & Dawson, P. E. (2001). Synthesis of Peptides and Proteins without Cysteine Residues by Native Chemical Ligation Combined with Desulfurization. Journal of the American Chemical Society. Link

-

Whidby, J. F., et al. (2011). Synthesis of the Cysteine Protease Inhibitor, Wr-T-5, Using a 2-Methylcysteine Surrogate. The Journal of Organic Chemistry. Link

-

Hargittai, B., & Barany, G. (2005). Use of 2-Methyl-L-cysteine for the Synthesis of Cyclic Peptides. Journal of Peptide Science. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. Link

Sources

Advanced Application Note: 2-Methyl-L-cysteine in Drug Discovery

Subject: Strategic Integration of 2-Methyl-L-cysteine (

Part 1: Core Directive & Executive Summary

This guide addresses the specific utility of 2-Methyl-L-cysteine (also known as

-

Protease Resistance: Blocking proteolytic cleavage via steric hindrance.[1]

-

Conformational Locking: Inducing

-helical structures in peptide therapeutics (the " -

Redox Stability: Creating "sterically shielded" disulfide bonds resistant to Glutathione Reductase (GR).[1]

-

Siderophore Mimetics: Serving as the essential chiral building block for desferrithiocin-class iron chelators.[1]

Part 2: Scientific Integrity & Logic (Mechanisms & Protocols)

Module 1: Enhancing Peptide Stability & Conformational Constraint

The Challenge: Native peptides suffer from poor pharmacokinetic (PK) profiles due to rapid proteolysis and lack of secondary structure stability.

The Solution: Incorporation of 2-Methyl-L-cysteine.[1][2][3][4] The

Mechanism of Action

-

Conformational Restriction: The gem-dimethyl-like effect at the

-carbon reduces the entropy penalty of folding, stabilizing the bioactive conformation. -

Proteolytic Shielding: The additional methyl group prevents the "induced fit" required by proteases (like trypsin or chymotrypsin) to hydrolyze the adjacent peptide bond.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) of Hindered Analogs

Note: Coupling

Reagents:

-

Resin: Rink Amide ChemMatrix (for better swelling) or 2-Chlorotrityl chloride (for protected fragment synthesis).[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate coupling.[1]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 min.

-

Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.[1]

-

Activation (The Critical Step):

-

Coupling:

-

Incubate for 2 hours at 45°C (microwave assistance is recommended: 75°C for 5 min if Cys protecting group allows, e.g., Trt).

-

Checkpoint: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling.[1]

-

-

Recoupling: If the test is positive, repeat the coupling step with fresh reagents.

-

Capping: Acetylate unreacted amines with Ac

O/DIPEA/DMF to prevent deletion sequences.

Module 2: Redox-Switch Modulation (Glutathione Reductase Resistance)[1]

The Challenge: Disulfide-cyclized peptides are often rapidly reduced in the cytosol by the glutathione/glutathione reductase (GR) system, leading to linearization and loss of activity. The Solution: Disulfides formed by 2-Methyl-L-cysteine are "invisible" to GR due to steric clash at the enzyme's active site.[1]

Mechanism: Steric Shielding of the Disulfide

Glutathione Reductase requires a precise geometry to attack the disulfide bond. The

Data Summary: Resistance Profiles

| Substrate | Reductase Enzyme | Half-Life (

Protocol: Synthesis of GR-Resistant Probes

-

Synthesis: Synthesize the peptide sequence using the SPPS protocol above.

-

Cyclization (Oxidation):

-

Assay: Incubate peptide (50 µM) with Glutathione Reductase (1 U/mL) and NADPH (100 µM) in PBS. Monitor NADPH consumption at 340 nm.

Module 3: Siderophore Mimicry (Desferrithiocin Synthesis)

The Application: (S)-2-Methyl-L-cysteine is the chiral precursor for Desferrithiocin (DFT) , a potent oral iron chelator used to treat iron overload (e.g., in thalassemia).[1] The methyl group is essential for the molecule's toxicity profile and binding affinity.

Synthesis Protocol (Simplified)

Based on cyclocondensation with 2-cyano-3-hydroxypyridine.

-

Precursor Preparation: Obtain (S)-2-Methyl-L-cysteine hydrochloride.[1]

-

Condensation:

-

Mix (S)-2-Methyl-L-cysteine HCl (1 eq) with 2-cyano-3-hydroxypyridine (1 eq) in aqueous methanol (1:1).

-

Adjust pH to 6.0 with phosphate buffer.[1]

-

Heat to 75°C for 45 hours .

-

-

Workup:

-

Result: The reaction yields the thiazoline ring system characteristic of DFT, with the

-methyl group positioned to optimize iron chelation geometry (tridentate O-N-O ligand).

Part 3: Visualization & Formatting[1]

Diagram 1: Mechanistic Overview of 2-Methyl-L-cysteine Applications

This diagram illustrates the three core pathways: Peptide Stapling, Protease Shielding, and Siderophore Formation.[1]

Caption: Workflow showing the divergent applications of 2-Methyl-L-cysteine in stabilizing peptides, resisting reduction, and synthesizing chelators.[1]

Diagram 2: Steric Shielding at the Disulfide Bond

Visualizing why Glutathione Reductase fails to reduce 2-Me-Cys disulfides.

Caption: Comparative interaction of native vs. methylated disulfides with Glutathione Reductase active site.

References

-

Glutathione Reductase Inhibition

-

Desferrithiocin Synthesis

-

Peptide Stapling & Stability

-

Siderophore Structure-Activity

Sources

- 1. S-Methylcysteine - Wikipedia [en.wikipedia.org]

- 2. Glutathione reductase activity with an oxidized methylated glutathione analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. US5292926A - Cysteine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enhancing Peptide Stability with 2-Methyl-L-cysteine

Abstract

Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by their susceptibility to enzymatic degradation, leading to a short in-vivo half-life.[1][2] A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to impart proteolytic resistance.[3] This guide provides a comprehensive overview and detailed protocols for utilizing 2-Methyl-L-cysteine, an α-methylated amino acid, to stabilize peptides against enzymatic cleavage. We will delve into the underlying mechanism of stabilization, provide step-by-step protocols for solid-phase peptide synthesis (SPPS) incorporating this modified amino acid, and outline methods for evaluating the enhanced stability of the resulting peptides.

Introduction: The Challenge of Peptide Instability

The therapeutic potential of peptides is often compromised by their rapid degradation by proteases in biological systems.[1][4] These enzymes, such as trypsin and chymotrypsin, recognize specific amino acid sequences and hydrolyze the peptide bonds, rendering the peptide inactive.[4][5] This inherent instability necessitates strategies to protect the peptide backbone from enzymatic attack.

One of the most effective strategies is the introduction of non-natural amino acids that sterically hinder the approach of proteases or alter the peptide's conformation to make it a poor substrate for these enzymes.[1][6][7][8] α-Methylated amino acids, such as 2-Methyl-L-cysteine, have emerged as a valuable tool in this regard, offering a means to significantly enhance peptide stability without drastically altering their biological activity.[6]

Mechanism of Stabilization by 2-Methyl-L-cysteine

The primary mechanism by which 2-Methyl-L-cysteine enhances peptide stability is through steric hindrance. The addition of a methyl group to the α-carbon of the cysteine residue introduces significant bulk around the peptide backbone. This steric shield physically obstructs the active site of proteases, preventing them from effectively binding to and cleaving the adjacent peptide bonds.[1][6]

Furthermore, the presence of an α-methyl group can constrain the conformational flexibility of the peptide backbone.[6][9] This can lead to the stabilization of secondary structures, such as helices or turns, which may be less favorable for protease recognition and binding.[10][11][12]

Caption: Mechanism of Steric Hindrance by 2-Methyl-L-cysteine.

Protocols for Synthesis and Characterization

The incorporation of 2-Methyl-L-cysteine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15] However, due to the steric bulk of the α-methyl group, some modifications to standard protocols are recommended to ensure efficient coupling.[13]

Materials and Reagents

-

Resin: Rink Amide or Wang resin (pre-loaded or for manual loading)

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-L-2-Methyl-cysteine(Trt)-OH

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)

-

Coupling Reagents: HBTU/HCTU or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing 2-Methyl-L-cysteine.

1. Resin Preparation:

- Swell the resin in DMF for at least 30 minutes in a reaction vessel.

- If starting with an unloaded resin, perform the first amino acid coupling according to standard procedures.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5-10 minutes.

- Drain and repeat the treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Amino Acid Coupling (Standard Amino Acids):

- Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Monitor the coupling reaction using a ninhydrin test. If the test is positive (unreacted amines), repeat the coupling step.

4. Incorporation of Fmoc-L-2-Methyl-cysteine(Trt)-OH:

- Due to potential steric hindrance, a longer coupling time or double coupling is recommended.[13]

- Dissolve Fmoc-L-2-Methyl-cysteine(Trt)-OH (4 equivalents) and a coupling additive like Oxyma (4 equivalents) in DMF.

- Add a carbodiimide coupling reagent such as DIC (4 equivalents).[13]

- Add the activated amino acid solution to the deprotected peptide-resin.

- Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[13]

- Perform a ninhydrin test. If incomplete, repeat the coupling step (double coupling).

5. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Deprotection and Cleavage:

Wash the resin with DCM and dry under vacuum.

Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature. The trityl (Trt) protecting group on the cysteine is labile to TFA and will be removed during this step.[16][17]

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Caption: Workflow for SPPS with 2-Methyl-L-cysteine.

Purification and Characterization

1. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[18]

- Use a gradient of water and acetonitrile, both containing 0.1% TFA.[19]

2. Characterization:

- Confirm the molecular weight of the purified peptide using mass spectrometry (MS).[18][20]

- Assess the purity of the peptide by analytical RP-HPLC, monitoring absorbance at 214 nm and 280 nm.[19]

Protocols for Evaluating Peptide Stability

To validate the stabilizing effect of 2-Methyl-L-cysteine, in vitro proteolytic degradation assays are performed.[4]

Materials and Reagents

-

Peptides: Both the native (unmodified) and the 2-Methyl-L-cysteine-containing peptide.

-

Enzymes: Trypsin, Chymotrypsin, or other relevant proteases.

-

Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer at physiological pH (e.g., 7.4).

-

Quenching Solution: 10% TFA or other suitable acid.

-

Analytical Equipment: HPLC system with a C18 column.

Protocol: In Vitro Proteolytic Degradation Assay

1. Preparation:

- Prepare stock solutions of the native and modified peptides in the assay buffer.

- Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL).

2. Assay Setup:

- In a series of microcentrifuge tubes, add a defined amount of the peptide solution.

- Initiate the reaction by adding a small volume of the protease solution (e.g., a 1:100 enzyme-to-substrate ratio by weight).

- Incubate the reaction mixture at 37°C.

3. Time-Course Analysis:

- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

- Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

4. HPLC Analysis:

- Analyze the quenched samples by RP-HPLC.

- Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

5. Data Analysis:

- Plot the percentage of intact peptide remaining versus time for both the native and the modified peptide.

- Calculate the half-life (t½) of each peptide under the assay conditions.

Expected Results and Data Presentation

The incorporation of 2-Methyl-L-cysteine is expected to significantly increase the half-life of the peptide in the presence of proteases. The results can be effectively summarized in a table for easy comparison.

| Peptide | Enzyme | Half-life (t½) in minutes | Fold Increase in Stability |

| Native Peptide | Trypsin | 30 | - |

| 2-Me-Cys Peptide | Trypsin | >240 | >8 |

| Native Peptide | Chymotrypsin | 45 | - |

| 2-Me-Cys Peptide | Chymotrypsin | >240 | >5.3 |

Conclusion

The incorporation of 2-Methyl-L-cysteine represents a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the α-methyl group effectively shields the peptide backbone from enzymatic degradation, leading to a significantly prolonged half-life. The synthetic and analytical protocols outlined in this guide provide a clear framework for researchers and drug developers to apply this valuable tool in their peptide design and optimization efforts.

References

- Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).

- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.

- α-Methyl Amino Acids. Enamine.

- Solid-Phase Unnatural Peptide Synthesis (UPS).

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19).

- Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Pannu, J., & Poon, G. M. K. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules (Basel, Switzerland), 25(23), 5621.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. (2017, February 1). ResearchGate.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.

- Proteolysis. Wikipedia.

- Mechanisms of Protein Degradation. Thermo Fisher Scientific - ES.

- Wu, C., Liu, S., Lim, K., Liu, C. F., & Chen, C. L. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & biomolecular chemistry, 15(10), 2246–2250.

- Unravelling the Enzymatic Degradation Mechanism of Supramolecular Peptide Nanofibers and Its Correlation with Their Internal Viscosity. (2020, August 31). ACS Publications.

- Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6).

- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PMC.

- McCurdy, S. N. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide research, 2(1), 147–152.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- Technical Support Center: Fmoc-Cys(Trt)-OH & Peptide Synthesis. Benchchem.

- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025, August 6). ResearchGate.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Overcoming Proteolytic Instability in a β-Turn Antimicrobial Peptide via Cyclization and Stereochemical Inversion to Combat MDR Bacteria. (2026, February 17). ACS Publications.

- Introduction to Peptide Synthesis. PMC.

- Stability of C1-15 and F2,5,12W modified peptides to proteases measured... ResearchGate.

- Keys for enabling optimum peptide CharaCterizations.

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025, August 9).

- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC.

- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Optimization Strategies for the Stability of Peptides In Vivo.

-

Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7). Cayman Chemical. Retrieved from [Link]

- Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV.

Sources

- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. verifiedpeptides.com [verifiedpeptides.com]

- 5. Proteolysis - Wikipedia [en.wikipedia.org]

- 6. α-Methyl Amino Acids - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 17. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijsra.net [ijsra.net]

- 19. biovera.com.au [biovera.com.au]

- 20. resolvemass.ca [resolvemass.ca]

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-L-Cysteine Synthesis & Purification

Senior Application Scientist Desk

Subject: Troubleshooting Steric Hindrance, Enantioselectivity, and Thiol-Oxidation in

Core Directive & Executive Summary

The Challenge: 2-Methyl-L-cysteine (also known as

The Solution Architecture: This guide treats the synthesis not as a linear recipe but as a Steric Management System . We must navigate two opposing forces:

-

Constructing the Quaternary Center: Requires high energy/reactivity to overcome steric repulsion.

-

Preserving the Thiol: Requires gentle handling to prevent irreversible oxidation or desulfurization.

Synthetic Route Troubleshooting (The "Making" Phase)

Scenario A: "I am using the Schöllkopf Bis-Lactim Ether method, but my enantiomeric excess (ee) is dropping below 95%."

Root Cause Analysis: The Schöllkopf method relies on the valine isopropyl group to "shield" one face of the enolate.[1] If your ee is low, the cause is usually thermodynamic equilibration of the lithiated intermediate or insufficient steric bulk of the auxiliary at higher temperatures.

Troubleshooting Protocol:

-

Temperature Discipline: The deprotonation with

-BuLi must occur strictly at -78°C . If the temperature creeps up to -40°C before alkylation, the enolate can isomerize. -

The Electrophile Trap: When adding the electrophile (e.g., methyl iodide for methylation of a cysteine precursor, or a sulfur electrophile if alkylating an alanine core), it must be added rapidly to the cold solution.

-

Hydrolysis Conditions: The final acidic hydrolysis of the bis-lactim ether liberates the amino acid.

-

Critical Step: Do not reflux distinctively longer than required (usually 0.25 N HCl at room temperature or mild heat). Prolonged heating can degrade the sensitive thiol or cause partial racemization via reversible Schiff base formation, although quaternary centers are generally resistant to racemization.

-

Scenario B: "I cannot open the Thiazolidine/Lactone ring to liberate the free thiol."